N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA
Overview
Description
“N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA” is a synthetic organic compound that features a benzodioxin ring and a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA” typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidyl Group: The piperidyl group can be introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the formation of the urea linkage, which can be done using phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions could target the urea linkage or the piperidyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the benzodioxin moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Pharmacology: Possible applications in drug development due to its unique structure.
Biochemistry: Could be used as a probe to study enzyme interactions.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Diagnostics: May serve as a diagnostic tool in certain medical conditions.
Industry
Chemical Industry: Used in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)CARBAMATE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)THIOUREA
Uniqueness
The unique combination of the benzodioxin ring and the piperidyl group in “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA” may confer specific properties that are not present in similar compounds. This could include unique binding affinities, reactivity, or biological activity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-propan-2-ylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)20-7-5-13(6-8-20)18-17(21)19-14-3-4-15-16(11-14)23-10-9-22-15/h3-4,11-13H,5-10H2,1-2H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COARUCGCRTWJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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